An In-depth Technical Guide to the Synthesis and Properties of 2-Aminooxazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis and Properties of 2-Aminooxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-aminooxazole-5-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly as a bioisostere of the corresponding 2-aminothiazole derivative, offering potentially improved physicochemical properties such as enhanced solubility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 881637-11-2 | [1] |
| Molecular Formula | C₄H₄N₂O₃ | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Physical Form | Solid | |
| Flash Point | 190 °C | [2] |
| Storage | 4°C, protect from light | |
| Purity | Typically ≥98% | [4] |
| IUPAC Name | 2-amino-1,3-oxazole-5-carboxylic acid | |
| SMILES | C1=C(OC(=N1)N)C(=O)O | [2][] |
| InChI Key | VHGLIMPSBPUNSX-UHFFFAOYSA-N | [] |
| Topological Polar Surface Area (TPSA) (for ethyl ester) | 78.35 Ų | [6] |
| ClogP (for ethyl ester) | 0.4335 | [6] |
Synthesis of 2-Aminooxazole-5-carboxylic acid
A direct and detailed experimental protocol for the synthesis of 2-aminooxazole-5-carboxylic acid is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on the well-established synthesis of its ethyl ester, ethyl 2-aminooxazole-5-carboxylate, followed by hydrolysis. This approach is analogous to the synthesis of the corresponding 2-aminothiazole derivatives.[1][7]
The proposed synthetic pathway involves two main steps:
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Synthesis of Ethyl 2-aminooxazole-5-carboxylate: This step is analogous to the Hantzsch thiazole synthesis, where ethyl 3-ethoxyacrylate is reacted with urea in the presence of a brominating agent like N-bromosuccinimide (NBS).
-
Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate: The ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
-
Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Urea, Dioxane, Water.
-
Procedure:
-
Dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add urea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 1 hour.
-
Cool the solution to room temperature and neutralize with a suitable base (e.g., aqueous ammonia).
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The product, ethyl 2-aminooxazole-5-carboxylate, may precipitate and can be collected by filtration, washed with water, and dried under vacuum.
-
Step 2: Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate to 2-Aminooxazole-5-carboxylic acid
-
Materials: Ethyl 2-aminooxazole-5-carboxylate, Sodium hydroxide (or another suitable base), Water, Hydrochloric acid.
-
Procedure:
-
Suspend ethyl 2-aminooxazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 2-aminooxazole-5-carboxylic acid.
-
Biological Properties and Applications
While 2-aminooxazole-5-carboxylic acid itself has not been extensively studied for its biological activity, its core structure is a key component in a variety of biologically active molecules. The 2-aminooxazole moiety is considered a privileged scaffold in medicinal chemistry and is often used as a bioisosteric replacement for the 2-aminothiazole group to improve pharmacokinetic properties such as solubility and metabolic stability.[3][8]
Derivatives of 2-aminooxazole have shown promise in several therapeutic areas:
-
Antitubercular Agents: N-substituted 2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of this scaffold in developing new treatments for tuberculosis.[3][8]
-
Anticancer Agents: The analogous 2-aminothiazole-5-carboxamide core is a key feature of the anti-cancer drug dasatinib.[1] The synthesis of 2-aminooxazole-5-carboxamides suggests the potential for developing novel kinase inhibitors and other anticancer therapeutics.
-
Antimicrobial Agents: The isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain antimicrobial compounds has been shown to enhance their activity and improve their physicochemical properties.
Visualizations
Synthetic Pathway of 2-Aminooxazole-5-carboxylic acid
Caption: Proposed two-step synthesis of 2-aminooxazole-5-carboxylic acid.
Experimental Workflow for Synthesis and Characterization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Aminooxazole-5-carboxylic acid | 881637-11-2 | GKB63711 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
